6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core with a fluorophenyl group and an azepane moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions, utilizing reagents such as fluorobenzene derivatives.
Attachment of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution or reductive amination, depending on the available functional groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic core makes it a valuable scaffold in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(piperidin-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- 6-(2-(morpholin-1-yl)-2-oxoethyl)-1-(4-bromophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one lies in its specific combination of functional groups and heterocyclic structure. The presence of the fluorophenyl group and the azepane moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
12-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c22-14-5-7-15(8-6-14)27-19-17(12-23-27)20(29)26-16(13-30-21(26)24-19)11-18(28)25-9-3-1-2-4-10-25/h5-8,12,16H,1-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQULRSEDMCSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.